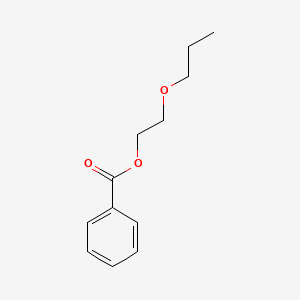

2-Propoxyethyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

2-propoxyethyl benzoate |

InChI |

InChI=1S/C12H16O3/c1-2-8-14-9-10-15-12(13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

InChI Key |

OALFAAFIQJBHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of 2 Propoxyethyl Benzoate

Conventional Esterification Routes for 2-Propoxyethyl Benzoate (B1203000) Synthesis

The most common and industrially established method for producing 2-propoxyethyl benzoate is through direct esterification, a cornerstone of organic synthesis.

The synthesis of this compound is typically achieved through the Fischer-Speier esterification method. This reaction involves heating a mixture of benzoic acid and 2-propoxyethanol (B165432) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). vulcanchem.commasterorganicchemistry.com The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org

The mechanism proceeds through several equilibrium steps: masterorganicchemistry.comresearchgate.netbyjus.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.com

Nucleophilic Attack : The alcohol (2-propoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, creating a good leaving group (water). byjus.com

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final this compound ester and regenerate the acid catalyst. masterorganicchemistry.com

An alternative conventional route involves the reaction of benzoyl chloride with 2-propoxyethanol. This method is generally faster and not reversible but requires a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. vulcanchem.com

Since Fischer esterification is an equilibrium-controlled process, reaction conditions must be optimized to maximize the yield of the desired ester. masterorganicchemistry.com A key strategy is to use one of the reactants in a large excess to shift the equilibrium towards the products, in accordance with Le Châtelier's principle. masterorganicchemistry.comlibretexts.org Often, the more economical and easily removable reactant, in this case potentially 2-propoxyethanol, is used as the solvent. masterorganicchemistry.com

Another critical aspect is the removal of water as it is formed, which also drives the reaction forward. This can be accomplished through azeotropic distillation using a Dean-Stark apparatus.

Optimization studies for similar benzoate esters provide insights into key parameters. For instance, in the iron-catalyzed synthesis of various alkyl benzoates, factors such as temperature, reaction time, and the molar ratio of catalyst to reagents were systematically varied to find the optimal conditions for high yields. sciforum.net The best results were achieved at 130°C over 6 hours with specific molar ratios of the catalyst system and reactants. sciforum.net Large-scale industrial production of this compound requires careful control over temperature to prevent side reactions and employs distillation under reduced pressure for purification. vulcanchem.com

| Ester Product | Alcohol Used | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl benzoate | Ethanol | 130 | 6 | 42 |

| Propyl benzoate | n-Propanol | 130 | 6 | 50 |

| Butyl benzoate | n-Butanol | 130 | 6 | 32 |

| Amyl benzoate | n-Pentanol | 130 | 6 | 30 |

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as harsh acidic conditions and high energy consumption, advanced synthetic strategies are being explored for ester production.

Biocatalysis, particularly using enzymes like lipases, presents a sustainable alternative for ester synthesis. unife.it These processes offer high selectivity and operate under mild temperature and pressure conditions, which saves energy and minimizes the formation of byproducts. researchgate.net Although specific research on the enzymatic synthesis of this compound is limited, extensive studies on analogous esters, such as benzyl (B1604629) benzoate, demonstrate the viability of this approach. vulcanchem.com

Immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei), have been successfully used. researchgate.netbiointerfaceresearch.com In the synthesis of benzyl benzoate, researchers evaluated parameters like reaction time, enzyme concentration, molar ratio of substrates, and temperature to maximize conversion. biointerfaceresearch.com For example, with Lipozyme® RM IM, a maximum conversion of 51% was achieved at 40°C. researchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation from the reaction mixture and enables multiple reuse cycles, although the initial cost of the biocatalyst can be high. unife.itbiointerfaceresearch.com

| Biocatalyst | Optimal Temperature (°C) | Substrate Molar Ratio (Alcohol:Anhydride) | Maximum Conversion (%) |

|---|---|---|---|

| Novozym® 435 | 60 | 1:5 | 32 |

| Lipozyme® RM IM | 40 | 1:5 | 51 |

Transition metal catalysis offers powerful and versatile methods for forming C-C and C-O bonds, including the synthesis of esters. While direct transition-metal catalysis for this compound is not prominently documented, related research on other benzoate esters showcases the potential.

One approach involves the direct catalytic esterification of benzoic acid with alcohols. For example, metallocene complexes based on zirconium, hafnium, niobium, and titanium have been studied as catalysts for the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol. diva-portal.org Among these, a zirconocene (B1252598) triflate catalyst demonstrated the highest activity, achieving a 74% yield under optimized conditions in toluene (B28343) at 80°C. diva-portal.org

Another innovative route is the iron-catalyzed synthesis of alkyl benzoates directly from benzene (B151609) and its derivatives. sciforum.net This one-stage method uses a reagent system of carbon tetrachloride (CCl₄) and an alcohol with a catalyst composed of metallic iron and acetylacetone. sciforum.net This process effectively functionalizes the aromatic ring and forms the ester in a single pot.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Zirconocene triflate | Benzoic acid, Benzyl alcohol | Benzyl benzoate | 74 | diva-portal.org |

| Fe⁰ (metallic) / Acetylacetone | Benzene, CCl₄, n-Propanol | Propyl benzoate | 50 | sciforum.net |

| Palladium(II) trifluoroacetate (B77799) / DPEPhos | Benzoic acids, Bromoalkynes | 3-Substituted isocoumarins | Not specified | mdpi.com |

The application of green chemistry principles aims to make chemical production more environmentally benign. Several strategies can be applied to the synthesis of this compound to reduce waste, minimize energy usage, and use safer materials.

Use of Green Catalysts : Replacing corrosive mineral acids like H₂SO₄ with solid, reusable acid catalysts is a key green strategy. Ion-exchange resins like Amberlyst-15 and Dowex H+ have been shown to be effective for esterifying benzoic acid. dergipark.org.trnih.gov Deep eutectic solvents (DES), which are low-cost, biodegradable, and easy to prepare, have also demonstrated high catalytic activity for producing benzoic acid esters, with conversions reaching over 88%. dergipark.org.tr

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. ijsdr.org The synthesis of butyl benzoate, for example, was completed in 6 minutes under microwave irradiation, whereas conventional methods required 45 minutes. ijsdr.org

Atom Economy and Safer Reagents : The ideal green synthesis starts from carboxylic acids and alcohols, as the only byproduct is water. nih.gov This is superior to methods using acid chlorides or anhydrides, which require toxic reagents for their preparation and generate more waste. nih.gov Biocatalytic routes also align with this principle, operating in solventless systems or aqueous media under mild conditions. unife.it

By integrating these advanced methodologies and green principles, the synthesis of this compound can be shifted towards more efficient, sustainable, and economically viable industrial processes.

Isolation and Purification Techniques in this compound Synthesis

The successful synthesis of this compound results in a crude reaction mixture that contains the desired ester product alongside unreacted starting materials, catalysts, and byproducts. The isolation and purification of this compound from this mixture are critical steps to achieve the required purity for its intended applications. The selection of purification techniques is dictated by the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the ester. Common methods employed for the purification of benzoate esters, including this compound, involve a combination of washing, extraction, distillation, and chromatography.

Following the primary synthesis reaction, such as a Fischer esterification, the crude product typically contains residual benzoic acid, 2-propoxyethanol, and the acid catalyst (e.g., sulfuric acid). The initial work-up often involves neutralizing the acid catalyst, frequently with an aqueous basic solution like sodium bicarbonate or sodium hydroxide (B78521). This step converts the acidic components into their corresponding salts, facilitating their removal.

Liquid-liquid extraction is a fundamental technique used to separate the ester from water-soluble impurities. After neutralization, the mixture is often partitioned between an organic solvent (in which the ester is highly soluble, such as diethyl ether or dichloromethane) and an aqueous layer. nih.govorgsyn.orgnist.gov The unreacted alcohol may distribute between the two phases, while the benzoate salts of the unreacted acid will preferentially move into the aqueous layer. Multiple washes with water or brine (saturated aqueous sodium chloride solution) are performed to remove residual water-soluble compounds. orgsyn.orgscribd.com The organic layer, now containing the enriched ester, is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water before the solvent is evaporated. orgsyn.orgmdpi.com

Distillation is the principal method for purifying this compound on both laboratory and industrial scales, leveraging its relatively high boiling point. vulcanchem.com Given that esters can be susceptible to decomposition or side reactions like transesterification at high temperatures, vacuum distillation (distillation under reduced pressure) is typically employed. nih.govnist.govvulcanchem.com This technique lowers the boiling point of the compound, allowing for efficient separation from less volatile impurities (like catalyst residues or salts) and more volatile components (like residual solvents or unreacted alcohol) at safer temperatures. vulcanchem.com For instance, analogous esters are often purified by distillation at significantly reduced pressures. nih.govorgsyn.orgnist.gov

The table below outlines typical conditions for the distillation of related benzoate esters, which are indicative of the parameters that would be used for this compound.

| Compound | Distillation Conditions | Boiling Point (°C) | Reference |

| Propyl 2-propoxy-5-methylbenzoate | 4 mm Hg | 100–108 | nih.govnist.gov |

| Propyl 2-hydroxy-5-methylbenzoate | 4 mm Hg | 77–79 | nih.govnist.gov |

| Ethyl 4-acetoxybenzoate | 5 mm Hg | ~140 | orgsyn.org |

| Methyl benzoate | Vacuum | - |

For achieving very high purity, particularly in laboratory settings or for analytical standards, column chromatography is a valuable technique. rsc.org In this method, the crude ester is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase (eluent) of one or more solvents. rsc.org The separation is based on the differential adsorption of the components of the mixture to the silica gel. By gradually increasing the polarity of the eluent (e.g., a mixture of petroleum ether and ethyl acetate), components are selectively eluted from the column. rsc.org The fractions are collected and analyzed (for example, by thin-layer chromatography) to isolate the pure this compound.

In cases where the final product is a solid or can be induced to solidify, recrystallization can be an effective final purification step. mdpi.comillinois.edu This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving impurities behind in the solvent. illinois.edu The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

Chemical Reactivity and Mechanistic Studies of 2 Propoxyethyl Benzoate

Hydrolysis Kinetics and Mechanisms of 2-Propoxyethyl Benzoate (B1203000)

Hydrolysis, the cleavage of the ester bond by water, is a fundamental reaction for 2-propoxyethyl benzoate, yielding benzoic acid and 2-propoxyethanol (B165432). vulcanchem.com This reaction's rate and mechanism are highly dependent on the conditions, particularly pH and the presence of catalysts.

The hydrolysis of esters is subject to both acid and base catalysis. Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org This process is generally reversible. libretexts.org

In contrast, base-catalyzed hydrolysis, also known as saponification, is typically irreversible. libretexts.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form a carboxylate salt and the alcohol. libretexts.org The rate of this reaction is directly influenced by the hydroxide ion concentration. nih.gov

Studies on analogous benzoate esters demonstrate that hydrolysis rates are significantly influenced by pH. For instance, research on organophosphate triesters showed that degradation is more pronounced at higher pH levels. nih.gov Similarly, the hydrolysis of various benzoate esters has been studied extensively, revealing dependencies on the electronic nature of substituents on both the acyl and phenyl portions, which in turn affects the reaction rate under different pH conditions. rsc.orgrsc.org While specific kinetic data for this compound is scarce, it is expected to follow this general trend of increased hydrolysis rate in strongly acidic or, more significantly, in alkaline environments. vulcanchem.com

Catalysts other than protons or hydroxide ions can also influence hydrolysis. For example, phosphate (B84403) has been shown to catalyze the hydrolysis of benzoate esters through a nucleophilic mechanism. rsc.org

The ester linkage is the central functional group governing the hydrolytic reactivity of this compound. This bond is formed from a condensation reaction between a carboxylic acid and an alcohol. fiveable.me The polarity of the carbonyl group and the nature of the alkoxy leaving group (2-propoxyethanol) are key determinants of its susceptibility to nucleophilic attack. libretexts.org

The stability of the ester bond can be significant, making esters useful as solvents in some applications due to their relatively low reactivity compared to more reactive acyl compounds like acid chlorides. libretexts.org However, this linkage provides a clear pathway for degradation back to its constituent acid and alcohol. libretexts.orgfiveable.me The pyrolysis of phenyl benzoate, for example, shows that while the aryl ester is thermally stable, it is susceptible to hydrolysis, yielding phenol (B47542) and benzoic acid. researchgate.net This highlights the inherent reactivity of the ester bond to hydrolytic cleavage.

Photodegradation Pathways and Photochemical Reactivity

Photodegradation involves the breakdown of a molecule initiated by the absorption of light energy. For this compound, this process is influenced by its ability to absorb UV radiation and the subsequent chemical reactions that occur.

The susceptibility of a molecule to photodegradation is directly related to its ability to absorb light in the UV-Vis spectrum. The benzoic acid moiety in this compound is the primary chromophore. Benzoic acid itself exhibits absorption bands in the UV region. researchgate.net Specifically, in aqueous solutions, neutral benzoic acid shows two main absorption bands: one around 274 nm and a more intense one at 230 nm. rsc.org The deprotonated benzoate anion shows a slight blue shift, with peaks at approximately 269 nm and 225 nm. rsc.org

Analogous benzoate esters also absorb in this region. vulcanchem.com The UV-Vis spectrum for this compound is expected to show an absorption maximum near 270 nm, which suggests a susceptibility to photodegradation by UV light. vulcanchem.com This absorption of UV radiation can excite the molecule to a higher energy state, initiating photochemical reactions. The rate of photolysis is dependent on the composition of the reaction medium. scribd.com

Table 1: Estimated UV-Vis Absorption Maxima for Benzoic Acid Species This table is based on data for benzoic acid and is intended to approximate the characteristics of this compound.

| Species | Peak 1 (nm) | Peak 2 (nm) | Source |

| Neutral Benzoic Acid (in water, pH 2.5) | ~274 | ~230 | rsc.org |

| Benzoate Anion (in water, pH 8.0) | ~269 | ~225 | rsc.org |

| This compound (estimated) | ~270 | N/A | vulcanchem.com |

Oxidation and Reduction Reactions of this compound

Oxidation and reduction reactions involve the transfer of electrons, leading to a change in the oxidation state of the atoms within the molecule. libretexts.orgyoutube.com

For this compound, the ester functional group itself is relatively resistant to mild oxidation. However, the molecule can be reduced. The reduction of esters typically targets the carbonyl group. youtube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two primary alcohols. libretexts.orglibretexts.org In the case of this compound, this would yield benzyl (B1604629) alcohol (from the benzoate part) and 2-propoxyethanol (from the alkoxy part). libretexts.org Weaker reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce esters to aldehydes under controlled conditions. libretexts.orglibretexts.org

The aromatic ring of the benzoate moiety could potentially be reduced under specific catalytic hydrogenation conditions, though this would require more forcing conditions than the reduction of the ester group. Conversely, while the ester is stable, the alkyl portion (propoxyethyl group) could be susceptible to oxidation at the ether linkage or the propyl chain under strong oxidizing conditions, though specific pathways are not documented.

Table 2: Potential Products from Redox Reactions of this compound This table outlines theoretical products based on general ester reactivity.

| Reaction Type | Reagent Example | Potential Product(s) | Source |

| Strong Reduction | Lithium aluminum hydride (LiAlH₄) | Benzyl alcohol and 2-propoxyethanol | libretexts.orglibretexts.org |

| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | Benzaldehyde and 2-propoxyethanol | libretexts.orglibretexts.org |

Electrophilic and Nucleophilic Attack Sites

The distribution of electron density in this compound creates distinct centers for electrophilic and nucleophilic attack. A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com The vast majority of organic reactions involve a nucleophile attacking an electrophile. masterorganicchemistry.com

In the this compound molecule, the primary electrophilic center is the carbonyl carbon. The significant electronegativity difference between carbon and oxygen polarizes the carbon-oxygen double bond, rendering the carbon atom partially positive and thus highly susceptible to attack by nucleophiles. khanacademy.orgfiveable.me

Conversely, the molecule presents several nucleophilic sites. A nucleophile can be identified as a region of high electron density, such as an atom with a full or partial negative charge. khanacademy.org The two oxygen atoms—one in the carbonyl group and one in the ether linkage—possess lone pairs of electrons and can act as nucleophilic centers or Lewis bases, particularly in reactions involving protonation or complexation with Lewis acids. khanacademy.orgelectrochem.org The benzene (B151609) ring, with its delocalized π-electron system, also functions as a nucleophile in electrophilic aromatic substitution reactions. khanacademy.org

| Site | Character | Typical Reactions | Rationale |

|---|---|---|---|

| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution (e.g., Hydrolysis, Transesterification) | Polarization of the C=O bond makes the carbon electron-deficient. khanacademy.orgarxiv.org |

| Carbonyl Oxygen | Nucleophilic / Lewis Basic | Protonation, Lewis Acid Complexation | Lone pairs of electrons are available for donation. khanacademy.orgelectrochem.org |

| Ether Oxygen | Nucleophilic / Lewis Basic | Protonation (first step of ether cleavage) | Lone pairs of electrons are available for donation. |

| Aromatic Ring | Nucleophilic | Electrophilic Aromatic Substitution | High density of π-electrons. khanacademy.org |

Redox Potentials and Mechanisms

Studies on phenyl benzoate have shown that its reduction potential is significantly influenced by the reaction environment. In acidic melts containing aluminum chloride, the reduction potential shifts from -1.86 V to -0.78 V. electrochem.org This shift is attributed to the complexation of the carbonyl oxygen by the Lewis acid, which makes the ester more susceptible to reduction. electrochem.org This indicates that the redox potential of this compound is likewise dependent on conditions such as acidity. electrochem.org

Oxidation reactions are also possible, likely targeting the propoxyethyl chain or the aromatic ring under forcing conditions. Radical-mediated processes can also occur, as seen in related systems where radical precursors are used to initiate transformations on alkenes. uni-koeln.de

Substitution Reactions and Functional Group Transformations

Substitution reactions are a cornerstone of the reactivity of this compound, allowing for the transformation of its core functional groups. solubilityofthings.com These reactions primarily fall into two categories: nucleophilic substitution at the carbonyl carbon and electrophilic substitution on the aromatic ring. wikipedia.org

Reactivity of the Benzoate Moiety

The benzoate portion of the molecule is the primary site for substitution and transformation reactions.

Nucleophilic Acyl Substitution : This is the most common reaction pathway for esters. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the leaving group (the 2-propoxyethanolate moiety).

Hydrolysis : In the presence of strong acids or bases, this compound can be hydrolyzed back to its parent components: benzoic acid and 2-propoxyethanol. vulcanchem.com This reaction is a classic example of nucleophilic acyl substitution. vulcanchem.com

Transesterification : The reaction of this compound with a different alcohol, in the presence of an acid or base catalyst, can result in the exchange of the alkoxy group. This process is used to synthesize different esters of benzoic acid.

Electrophilic Aromatic Substitution : The ester group attached to the benzene ring influences the outcome of electrophilic substitution reactions. The carbonyl group is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Transformations Involving the Propoxyethyl Chain

The propoxyethyl group is generally more stable than the ester linkage. The ether bond within this chain is robust under many conditions but can be cleaved under harsh reagents. Strong acids, such as hydrobromic acid (HBr) or hydriodic acid (HI), are typically used for ether cleavage. The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group, which is then displaced by a nucleophilic halide ion in an SN1 or SN2 reaction. youtube.com

Rearrangement Reactions of Benzoate Esters

Benzoate esters can undergo several types of rearrangement reactions, often under specific catalytic conditions, to yield structurally different isomers.

Fries Rearrangement : The Fries rearrangement is a well-known reaction of aryl esters, such as phenyl benzoate, that converts them into hydroxyaryl ketones in the presence of a Lewis acid catalyst. electrochem.org The reaction typically proceeds at elevated temperatures. electrochem.org Although this compound is an alkyl ester, not an aryl ester, understanding this reaction is key to the broader chemistry of benzoates. The mechanism is believed to be largely intermolecular, involving the formation of an acylium ion intermediate that then performs an electrophilic attack on a separate phenolate (B1203915) ring. electrochem.org

Radical-Mediated Rearrangements : In certain radical reactions, a benzoate group can migrate. For example, studies on the redox rearrangement of benzylidene acetals have shown that a 1,2-migration of a benzoate group can occur in an intermediate β-benzoyloxyalkyl radical. rsc.org This rearrangement competes with other reaction pathways, such as trapping by a thiol. rsc.org

Anionic Rearrangements : Complex, multi-step reaction cascades can lead to the formation of substituted benzoate esters from acyclic precursors. One such example is an anionic amino-Cope rearrangement cascade, which involves a sequence of Mannich addition, rearrangement, elimination, cyclization, and aromatization to form the final benzoate product. acs.org

Advanced Analytical Characterization of 2 Propoxyethyl Benzoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and structure of 2-Propoxyethyl benzoate (B1203000). Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to map out the molecular architecture and identify key chemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Propoxyethyl Benzoate Studiesvulcanchem.com

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzoate group appear in the downfield region, typically between δ 7.4 and 8.1 ppm, due to the deshielding effect of the benzene (B151609) ring. vulcanchem.com The protons on the propoxyethyl chain are observed in the upfield region. The methylene (B1212753) (-CH₂-) group adjacent to the ester's oxygen atom is the most deshielded of the aliphatic protons. In contrast, the terminal methyl (-CH₃) group of the propyl chain is the most shielded, appearing furthest upfield.

Based on analogous structures like propyl benzoate, the expected chemical shifts and coupling patterns are detailed below. chemicalbook.comazom.com

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to -COO) | ~ 8.05 | Doublet (d) |

| Aromatic (meta, para) | ~ 7.40 - 7.60 | Multiplet (m) |

| -COO-CH₂ -CH₂- | ~ 4.45 | Triplet (t) |

| -CH₂-CH₂ -O- | ~ 3.80 | Triplet (t) |

| -O-CH₂ -CH₂-CH₃ | ~ 3.50 | Triplet (t) |

| -CH₂-CH₂ -CH₃ | ~ 1.60 | Sextet |

| -CH₂-CH₃ | ~ 0.92 | Triplet (t) |

This is an interactive data table. Users can sort and filter the data as needed.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a unique signal. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. The aromatic carbons resonate in the typical range of δ 128-133 ppm, while the aliphatic carbons of the propoxyethyl chain are found in the upfield region of the spectrum. azom.comnews-medical.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. azom.comvaia.com

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Ester) | ~ 166.5 |

| Aromatic (C -COO) | ~ 130.0 |

| Aromatic (para) | ~ 133.0 |

| Aromatic (ortho) | ~ 129.5 |

| Aromatic (meta) | ~ 128.4 |

| -COO-C H₂-CH₂- | ~ 65.0 |

| -CH₂-C H₂-O- | ~ 69.0 |

| -O-C H₂-CH₂-CH₃ | ~ 71.5 |

| -CH₂-C H₂-CH₃ | ~ 22.8 |

| -CH₂-C H₃ | ~ 10.5 |

This is an interactive data table. Users can sort and filter the data as needed.

To unequivocally confirm the assignments from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the aliphatic chain, for instance, between the protons of the -COO-CH₂- group and the -CH₂-O- group, and along the three carbons of the propyl group. news-medical.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. columbia.eduresearchgate.net Each cross-peak in an HSQC spectrum would link a specific proton signal from the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the C-H connectivity. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu It is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include the signal from the ortho protons of the benzene ring to the carbonyl carbon, and the signal from the -COO-CH₂- protons to the carbonyl carbon, definitively linking the benzoate and propoxyethyl moieties. ustc.edu.cn

Infrared (IR) Spectroscopy for Functional Group Identificationvulcanchem.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. For this compound, the key absorptions confirm the presence of the ester group, the aromatic ring, and the aliphatic chain. The spectrum for the analogous ethyl benzoate shows characteristic ester bands. scholarsresearchlibrary.comnist.gov

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1710 - 1740 vulcanchem.com |

| C-O (Ester) | Stretch | 1250 - 1300 vulcanchem.com |

| C-O (Ether) | Stretch | ~ 1100 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | ~ 1600, 1585 |

This is an interactive data table. Users can sort and filter the data as needed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisvulcanchem.com

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol . vulcanchem.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 208. The fragmentation pattern is highly predictable for esters. The most characteristic fragmentation involves the cleavage of the bond between the carbonyl group and the ether oxygen, leading to the formation of the highly stable benzoyl cation. docbrown.infomiamioh.edu

Key expected fragments include:

m/z 208 : The molecular ion [C₁₂H₁₆O₃]⁺•.

m/z 105 : This is often the base peak (most abundant fragment) and corresponds to the benzoyl cation [C₆H₅CO]⁺, formed by the loss of the propoxyethoxy radical (•OCH₂CH₂OC₃H₇). docbrown.info

m/z 77 : The phenyl cation [C₆H₅]⁺, formed by the loss of a carbon monoxide (CO) molecule from the benzoyl cation. docbrown.info

m/z 122 : Corresponds to the benzoic acid cation [C₆H₅COOH]⁺, which can be formed through rearrangement.

The analysis of these fragments helps to confirm the presence of both the benzoate and the propoxyethyl parts of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₂H₁₆O₃, HRMS can unequivocally confirm its elemental composition, distinguishing it from any potential isomers. nih.gov

The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements:

Carbon (¹²C): 12 * 12.000000 u = 144.000000 u

Hydrogen (¹H): 16 * 1.007825 u = 16.125200 u

Oxygen (¹⁶O): 3 * 15.994915 u = 47.984745 u

This results in a theoretical monoisotopic mass of 208.109945 u. In an HRMS experiment, the instrument would measure this mass with an error typically in the low parts-per-million (ppm) range, providing strong evidence for the C₁₂H₁₆O₃ formula. While direct experimental data for this specific compound is scarce, analysis of similar compounds confirms that HRMS would likely identify a molecular ion peak corresponding to this mass. vulcanchem.com

| Ion Species | Formula | Theoretical m/z | Expected Observation |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₆O₃]⁺ | 208.109945 | Observed in Electron Ionization (EI) sources |

| [M+H]⁺ | [C₁₂H₁₇O₃]⁺ | 209.117770 | Observed in soft ionization (e.g., ESI, CI) |

| [M+Na]⁺ | [C₁₂H₁₆O₃Na]⁺ | 231.099719 | Common adduct in ESI |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural proof by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 209.1) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern serves as a structural fingerprint.

Key expected fragmentations include:

Benzoyl Cation: The most characteristic fragmentation for benzoate esters is the cleavage of the ester bond, leading to the highly stable benzoyl cation at m/z 105.0334. This fragment is often the most abundant peak (base peak) in the MS/MS spectrum of similar compounds like 2-methylpropyl benzoate and phenylethyl benzoate. nist.gov

Protonated Benzoic Acid: Another common fragmentation pathway involves the formation of protonated benzoic acid at m/z 123.0441.

Propoxyethyl Chain Fragments: Fragmentation can also occur along the ether chain, leading to ions corresponding to the loss of propene or other smaller neutral fragments.

The detection of these specific fragments confirms the connectivity of the benzoyl group to the 2-propoxyethyl moiety.

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula | Fragment m/z (Theoretical) | Structural Information |

|---|---|---|---|---|

| 209.1 | Benzoyl Cation | [C₇H₅O]⁺ | 105.0334 | Confirms benzoate substructure |

| Protonated Benzoic Acid | [C₇H₇O₂]⁺ | 123.0441 | Confirms ester linkage and benzoic acid moiety |

UV-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. ijpsjournal.com For this compound, the primary chromophore (light-absorbing part) is the benzoate group.

The presence of the conjugated π-system in the benzene ring and the carbonyl group gives rise to characteristic absorptions. The principal electronic transition is a π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the conjugated system, this transition requires less energy than in isolated double bonds, shifting the absorption to a longer wavelength. libretexts.org For this compound, the absorption maximum (λ_max) is expected near 270 nm. vulcanchem.com In quantitative analysis, the Beer-Lambert law can be applied to correlate the absorbance at this wavelength to the concentration of the compound in a solution. ijpsjournal.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a complex mixture, as well as for quantifying its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net Given its estimated boiling point, this compound is well-suited for GC analysis. In a typical GC system, the sample is vaporized and separated as it travels through a capillary column (e.g., a nonpolar dimethylpolysiloxane-based column) carried by an inert gas like helium. nih.gov Separation is based on the compound's boiling point and its interactions with the column's stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components based on their unique mass spectra. researchgate.net This is invaluable for confirming the identity of the main peak as this compound and for identifying any impurities present in a sample.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of compounds in a liquid mobile phase. For benzoate esters, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govresearchgate.net

A typical RP-HPLC method for this compound would involve:

Column: A C18 stationary phase. sielc.comapexbt.com

Mobile Phase: A gradient or isocratic mixture of water (often buffered or containing an acid like formic acid for MS compatibility) and an organic solvent such as acetonitrile. researchgate.netsielc.com

Detection: A UV detector set to the compound's λ_max (~270 nm) or a photodiode array (PDA) detector to capture the entire UV spectrum. nih.gov

Coupling HPLC with a mass spectrometer (HPLC-MS) offers enhanced sensitivity and selectivity, allowing for reliable analysis even in highly complex matrices where chromatographic peaks might overlap. researchgate.net

Other Advanced Analytical Methods

Beyond the primary techniques listed, other spectroscopic methods are fundamental to the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. For compounds analogous to this compound, proton (¹H) NMR spectra typically show characteristic signals for the aromatic protons between δ 7.4–8.1 ppm and distinct signals for the methyl and methylene protons of the propoxyethyl chain between δ 0.9–4.5 ppm. vulcanchem.com Carbon-¹³ (¹³C) NMR would complement this by showing distinct signals for each unique carbon atom in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a benzoate ester like this compound, the IR spectrum would be dominated by a strong carbonyl (C=O) stretching absorption around 1710–1740 cm⁻¹ and a characteristic ester C-O stretching band in the 1250–1300 cm⁻¹ region. vulcanchem.com

X-ray Diffraction for Solid-State Structure

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the solid state, molecules of this compound would arrange themselves in a highly ordered three-dimensional lattice. An X-ray beam directed at this crystalline solid would be diffracted in specific directions, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

For a crystalline sample of this compound, XRD analysis would be expected to yield a detailed crystallographic data table. An illustrative example of the type of data that would be obtained, based on the analysis of the related compound 2-phenoxyethyl benzoate, is presented below. researchgate.net

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Benzoate Ester

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄O₃ |

| Formula Weight | 242.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4675 (10) |

| b (Å) | 10.1411 (10) |

| c (Å) | 13.7792 (12) |

| β (°) | 103.895 (10) |

| Volume (ų) | 1284.2 (2) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.253 |

Note: The data presented in this table is for the related compound 2-phenoxyethyl benzoate and serves as an example of the crystallographic data that would be obtained from an X-ray diffraction study. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. This analytical method provides the percentage by mass of each element present in the compound. For this compound, with the molecular formula C₁₂H₁₆O₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and oxygen (O). vulcanchem.com The molecular weight of this compound is 208.25 g/mol . vulcanchem.com

The calculated elemental percentages are a critical parameter for verifying the purity and confirming the identity of a synthesized batch of this compound. Experimental results from an elemental analyzer should closely match these theoretical values.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage by Mass (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 69.21 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 7.74 |

| Oxygen | O | 16.00 | 3 | 48.00 | 23.05 |

| Total | 208.248 | 100.00 |

This table provides the foundational data for the expected elemental composition of this compound. Any significant deviation from these values in an experimental setting would suggest the presence of impurities or an incorrect molecular structure.

Computational Chemistry and Theoretical Investigations of 2 Propoxyethyl Benzoate

Quantum Mechanical (QM) Calculations for Molecular Properties

Quantum mechanical calculations, rooted in the principles of quantum physics, are employed to determine the electronic structure and energy of molecules. researchgate.netbyu.edulookchem.com These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), allow for the precise calculation of various molecular properties from first principles. nih.govrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2-propoxyethyl benzoate (B1203000), this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation.

Table 1: Illustrative Calculated Structural Parameters for a Low-Energy Conformer of a Benzoate Ester

This table presents typical data that would be obtained from a geometry optimization calculation. The values are representative of those found for similar benzoate esters.

| Parameter | Type | Value |

| C=O Bond Length | Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | Bond Length | ~1.34 Å |

| O-C-C (Ester) Angle | Bond Angle | ~108° |

| C-O-C-C Dihedral | Dihedral Angle | Varies with conformer |

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

For 2-propoxyethyl benzoate, the HOMO is expected to be localized primarily on the electron-rich benzoate ring, which can act as an electron donor. Conversely, the LUMO would likely be distributed over the carbonyl group and the aromatic ring, which are the primary electron-accepting sites. sapub.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net DFT calculations on related benzoate esters have shown that this energy gap is a crucial parameter for predicting charge transfer within the molecule. nih.govsapub.org

Table 2: Representative Frontier Molecular Orbital Energies for Benzoate Esters

This table provides an example of HOMO-LUMO energy data that would be generated from DFT calculations. The specific values depend on the computational method and basis set used.

| Orbital | Typical Energy (eV) | Description |

| HOMO | -6.0 to -7.0 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of chemical reactivity |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule determines its electrostatic potential (ESP), which is crucial for understanding intermolecular interactions. An ESP map visually represents the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

In this compound, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen and the ether oxygen, as these are the most electronegative atoms. These sites are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the aromatic ring. These maps are invaluable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, revealing information about conformational changes, intermolecular interactions, and the influence of the environment. chemicalbook.com

Conformational Dynamics and Flexibility of the Propoxyethyl Tail

While QM calculations identify stable conformers, MD simulations reveal the dynamic transitions between them. For this compound, an MD simulation would illustrate the constant motion and flexibility of the propoxyethyl tail. researchgate.net This flexible tail can adopt a wide range of conformations in solution, and the simulation can quantify the timescale and pathways of these changes. Understanding this flexibility is key to comprehending its properties as a solvent or plasticizer, as the tail's ability to adopt different shapes influences how it packs and interacts with other molecules.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules (either other this compound molecules or solvent molecules). MD simulations are ideal for studying these interactions, which include van der Waals forces, electrostatic interactions, and potential hydrogen bonding if protic solvents are present. nih.govrsc.orggoogleapis.com

A simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's conformation and dynamics. rsc.org For example, in an aqueous environment, water molecules would likely form a structured shell around the polar ester group, while interacting differently with the hydrophobic propyl chain and benzoate ring. These simulations can compute important thermodynamic properties like the free energy of solvation, which is critical for predicting solubility. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions. For esters such as this compound, these investigations typically focus on reactions like hydrolysis or esterification. By modeling the interactions between reactants, intermediates, and products, researchers can understand the detailed steps a reaction follows.

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. Its characterization is a central goal in computational reaction mechanism studies. For a reaction involving this compound, such as its hydrolysis, density functional theory (DFT) is a commonly employed method. rsc.orgrsc.org

Researchers use computational software to optimize the geometry of the proposed transition state structure. rsc.org A key validation for a true transition state is the result of a vibrational frequency analysis. A genuine transition state structure is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products. rsc.orgacs.org The intrinsic reaction coordinate (IRC) method can then be used to follow this path down the energy surface to confirm that the transition state correctly connects the desired reactants and products. rsc.org

For esterification or hydrolysis reactions, the transition state often involves a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon of the ester. semanticscholar.orgnih.gov Computational analysis provides detailed geometric parameters of this transient species, such as the bond lengths and angles of the atoms involved in bond-making and bond-breaking processes. For example, studies on similar benzoate esters have used DFT calculations with basis sets like 6-31+G(d) to optimize and verify transition state structures. rsc.org

Table 1: Typical Geometric Parameters Characterized in Ester Reaction Transition States

| Parameter | Description | Typical Computational Finding |

| C=O Bond Length | The length of the carbonyl double bond. | Elongated compared to the ground state ester due to rehybridization. |

| C-O (Ester) Bond Length | The length of the single bond between the carbonyl carbon and the alkoxy oxygen. | Slightly elongated as it prepares to break in a hydrolysis reaction. |

| C-Nu Bond Length | The distance between the carbonyl carbon and the incoming nucleophile (e.g., water oxygen). | Represents the newly forming bond. |

| O-C-O Angle | The angle involving the carbonyl oxygen, carbon, and ester oxygen. | Decreases from ~120° towards the tetrahedral angle of ~109.5°. |

Once the structures of the reactants and the transition state have been optimized, their energies can be calculated with a high level of theory. The activation energy, or energy barrier (ΔG‡), is determined as the difference in free energy between the transition state and the reactants. rsc.org This barrier is a crucial determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Computational methods like the G3MP2B3 composite method have been used to calculate heats of formation and free energies to predict reaction thermodynamics and kinetics. cdnsciencepub.com Eyring's transition state theory can be applied to the calculated energy barrier to predict the theoretical reaction rate constant (k). rsc.org

k = (kₛT/h) * e^(-ΔG‡/RT)

Where:

kₛ is the Boltzmann constant

T is the temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

For reactions involving benzoate esters, computational studies have successfully predicted rate constants for processes like hydrolysis. researchgate.net These predictions are often validated by comparing them with experimental kinetic data where available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a compound with a specific activity, such as reactivity or biological interaction. nih.gov While specific QSAR models for this compound are not widely published, the methodology has been extensively applied to classes of compounds it belongs to, such as hydroxyl benzoic esters and other carboxylic acid esters. researchgate.netnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, these descriptors can be calculated using various software packages from its 2D or 3D structure.

Common classes of descriptors used in QSAR studies of benzoate esters include:

Quantum Chemical Descriptors : These are derived from quantum mechanical calculations (like DFT) and describe electronic properties. Examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), dipole moment (μ), and atomic charges. semanticscholar.orgresearchgate.net For instance, E_LUMO and dipole moment have been identified as key factors influencing the antifungal activity of p-hydroxybenzoate esters. researchgate.net

Topological and Geometrical Descriptors : These describe the size, shape, and branching of the molecule based on its graph representation or 3D geometry.

Physicochemical Descriptors : These relate to properties like the logarithm of the partition coefficient (logP), which describes hydrophobicity, and pKa. nih.gov

Once a large pool of descriptors is calculated, statistical methods like stepwise multiple linear regression or principal component analysis are used to select a smaller subset of descriptors that have the most significant correlation with the activity being modeled, while avoiding multicollinearity. nih.govresearchgate.net

Table 2: Examples of Molecular Descriptors Relevant for Benzoate Ester QSAR Models

| Descriptor Class | Descriptor Name/Symbol | Property Represented | Relevance |

| Quantum Chemical | E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | Relates to electrophilicity and susceptibility to nucleophilic attack. researchgate.net |

| Quantum Chemical | μ | Dipole Moment | Describes the overall polarity of the molecule. researchgate.net |

| Quantum Chemical | q(C=O) | Mulliken charge on carbonyl carbon | Indicates the electrophilicity of the reaction center for hydrolysis. semanticscholar.org |

| Physicochemical | logP | Logarithm of the octanol-water partition coefficient | Measures hydrophobicity, affecting transport and interaction with biological membranes. |

| Steric | ESc | Taft Steric Descriptor | Quantifies the steric hindrance around a functional group. |

With a set of relevant descriptors selected, a mathematical model is built to predict the activity of interest. Several statistical methods can be used to generate these predictive models.

Multiple Linear Regression (MLR) : This method creates a simple linear equation relating the activity to the selected descriptors. nih.gov MLR models are easy to interpret but may not capture complex, non-linear relationships. nih.gov

Support Vector Machines (SVM) : SVM is a more advanced machine learning technique capable of modeling complex non-linear relationships between structure and activity. nih.govresearchgate.net Studies on hydroxyl benzoic esters have shown that non-linear SVM models can provide better predictive power than traditional MLR models. nih.gov

The reliability and predictive ability of a QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (Q²LOO) and external validation using a dedicated test set of compounds are employed. researchgate.netnih.gov A robust model will have high values for the correlation coefficient (R²) and cross-validation coefficient (Q²), and a low standard deviation of error of prediction (SDEP). researchgate.net Such validated models can then be used to predict the reactivity of new or untested compounds like this compound and guide the design of new molecules with desired properties. nih.gov

Advanced Applications and Materials Science Perspectives of 2 Propoxyethyl Benzoate

Applications in Polymer Science and Engineering

In the realm of polymer science, 2-Propoxyethyl benzoate (B1203000) serves as a critical additive that modifies the physical and mechanical properties of polymer-based materials, including plastics, coatings, and paints.

Role as a Plasticizer in Polymer Matrices (e.g., PVC)

2-Propoxyethyl benzoate can function as a secondary plasticizer in polymer matrices like polyvinyl chloride (PVC). vulcanchem.com Plasticizers are essential additives that increase the flexibility, workability, and durability of otherwise rigid polymers. They work by embedding themselves between the long polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material. This process disrupts the intermolecular forces between the polymer chains, allowing them to move more freely against one another.

Benzoate esters are recognized as high-solvating and fast-fusing plasticizers, offering performance comparable to general-purpose plasticizers. nayakem.com In PVC applications, the addition of a plasticizer like this compound can significantly improve the material's flexibility. vulcanchem.com The demand for non-phthalate plasticizers has driven interest in benzoates as viable alternatives in various applications, from flooring and wall coverings to adhesives and sealants. nayakem.comresearchgate.net While primary plasticizers are used in large quantities, secondary plasticizers like this compound are often used in smaller amounts to enhance specific properties or reduce cost.

Table 1: Comparison of Plasticizer Types in PVC

| Feature | Phthalate Plasticizers (e.g., DEHP) | Benzoate Plasticizers (e.g., this compound) |

|---|---|---|

| Primary Function | Increase flexibility and durability | Enhance flexibility, often as a secondary plasticizer. vulcanchem.com |

| Fusing Speed | Variable | Generally fast-fusing. nayakem.com |

| Solvation | Good | High-solvating. nayakem.com |

| Common Use | Historically dominant in PVC applications. researchgate.net | Used in flooring, adhesives, sealants, coatings. nayakem.comacstech.com |

This table is generated based on general characteristics of the plasticizer classes.

Coalescing Agent in Coatings and Paints

In the coatings and paints industry, this compound is valued as a coalescing agent, a role facilitated by its high boiling point. vulcanchem.com Coalescing agents are high-boiling-point solvents added to water-based latex or emulsion paints to ensure proper film formation. coalescingagent.comspecialchem.com

The process of film formation from a polymer dispersion involves three main stages: the evaporation of water, which forces the polymer particles closer together; the compaction of these particles; and finally, their fusion into a continuous, uniform film (coalescence). specialchem.com For this fusion to occur, the polymer particles must be soft enough to deform and merge. This softness is determined by the polymer's glass transition temperature (Tg). If the ambient temperature is below the polymer's Minimum Film Formation Temperature (MFFT), the particles remain hard, and a brittle, cracked film will result. specialchem.com

Coalescing agents like this compound act as temporary plasticizers for the polymer particles, effectively lowering the MFFT. specialchem.com They soften the polymer particles, allowing them to fuse together into a durable and continuous film as the paint dries. coalescingagent.com After facilitating film formation, the coalescing agent slowly evaporates from the film, ensuring the final coating achieves its desired hardness and mechanical properties, such as scrub and block resistance. acstech.comcoalescingagent.com

Interaction with Polymer Chains and Rheological Impact

The introduction of this compound into a polymer matrix directly influences the material's rheology—the study of its flow and deformation. As a plasticizer, it increases the free volume between polymer chains, which enhances their mobility. This increased mobility reduces intermolecular entanglements, leading to a decrease in viscosity and making the polymer easier to process. pressbooks.pub

In polymer solutions and melts, the entanglement of long-chain molecules is a primary contributor to viscosity. researchgate.net Additives that can disrupt these entanglements, such as plasticizers, cause a behavior known as shear-thinning, where the material's viscosity decreases under shear stress. pressbooks.pub The presence of this compound would be expected to enhance this effect, as its molecules lubricate the movement of the polymer chains past one another.

In the context of latex paints, the rheological impact is dynamic. Initially, the coalescing agent is distributed within the emulsion, influencing the viscosity of the liquid paint. As a partially water-soluble compound, it tends to concentrate at the surface of the polymer particles. specialchem.com This positioning is crucial for its efficiency in lowering the MFFT during the drying process. The interaction between the benzoate ester and the polymer chains is temporary but critical for achieving the final desired film properties. The rheology of the system changes significantly as the water and the coalescent evaporate, transitioning from a liquid suspension to a solid, entangled polymer network. mdpi.comnih.gov

Liquid Crystal Research and Mesomorphic Properties

The rigid core and flexible tail structure of benzoate esters make them valuable moieties in the design of molecules that exhibit liquid crystalline properties. Liquid crystals are a state of matter intermediate between a crystalline solid and an isotropic liquid, where molecules have orientational order but may lack positional order. xiengineering.com

Design of Liquid Crystalline Systems Incorporating Propoxyethyl Benzoate Moieties

The benzoate group is a common building block in the synthesis of liquid crystal molecules (mesogens). Its rigid phenyl ring contributes to the molecular anisotropy required for liquid crystal phase formation, while the attached alkyl chains provide fluidity. Researchers design new liquid crystal materials by synthesizing molecules that combine such rigid and flexible segments. mdpi.com

While direct use of this compound as a mesogen is not widely documented, derivatives containing very similar structures have been synthesized for liquid crystal applications. For example, research has shown the synthesis of (R)-4-(1-propoxyethyl)benzoic acid, which is then used as a precursor to create chiral ester compounds. oup.com These compounds were designed as chiral dopants for ferroelectric liquid crystal (FLC) materials, demonstrating that the propoxyethyl benzoate structure can be incorporated into highly functional liquid crystal systems. oup.com

The design strategy often involves linking benzoate moieties to other aromatic cores or incorporating them into polymer backbones to create side-chain liquid crystal polymers (SCLCPs). mdpi.com In these systems, the phenyl benzoate group acts as the mesogenic unit that aligns to form the liquid crystal phase.

Table 2: Research on Benzoate-Containing Liquid Crystal Systems

| System Type | Benzoate Moiety | Application/Phase | Reference |

|---|---|---|---|

| Chiral Dopants | (R)-4-(1-propoxyethyl)benzoic acid derivative | Ferroelectric Liquid Crystals (Sc*) | oup.com |

| Diblock Copolymers | Cyano-terminated phenyl benzoate | Smectic LC phases for self-assembly | mdpi.com |

| Heterocyclic LCs | Benzoates with 1,2,3-triazole core | Nematic (N) and Smectic (SmC) phases | researchgate.net |

This table provides examples of research where benzoate structures are integral to the design of liquid crystalline materials.

Phase Transition Behavior and Mesophase Characterization

Liquid crystalline materials are defined by their phase transitions at specific temperatures, moving from a crystalline solid to one or more liquid crystal phases (mesophases) before becoming an isotropic liquid. xiengineering.com These transitions involve the absorption or release of heat and are characterized using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). researchgate.netnih.gov

The type of mesophase—such as nematic (orientational order), smectic (orientational and partial positional order in layers), or chiral/cholesteric (helical structure)—depends on the molecule's specific architecture. ijs.sinih.gov For systems incorporating benzoate esters, the length and branching of the alkyl chains, as well as the nature of the rigid core, heavily influence the transition temperatures and the type of mesophase formed. frontiersin.org

Development of Novel Functional Materials

The chemical compound this compound, while serving in conventional applications, is also a subject of investigation in the development of advanced functional materials. Its specific molecular structure, featuring a flexible propoxyethyl group and a rigid benzoate ring, allows for its integration into sophisticated material systems. Researchers are exploring its utility in creating materials with tailored, responsive properties and in enhancing the performance of high-strength composites. These explorations are opening new avenues in materials science, focusing on the synthesis of polymers that can react to external stimuli and the formulation of composites with improved mechanical and thermal characteristics.

Integration into Responsive Polymer Systems

The integration of this compound into polymer structures is a key strategy for developing responsive or "smart" materials. These materials can change their properties in response to external stimuli like temperature, light, or electric fields. numberanalytics.comanr.fr The propoxyethyl benzoate moiety can be incorporated as a terminal group or side chain in a larger polymer, influencing its macroscopic behavior.

A significant area of this research is in the field of liquid crystals. afjbs.com Scientists have synthesized homologous series of compounds where a propoxyethyl benzoate group is attached to a mesogenic (liquid crystal-forming) core. afjbs.com For instance, a series of Propoxyethyl[4-(4-n-alkoxycinnamoyloxy) benzoates] has been developed. In these molecules, the this compound unit acts as a terminal tail. The interaction of this tail with the central cinnamoyloxy benzoate core and the opposing alkoxy chain dictates the material's liquid crystalline behavior. afjbs.com

The research findings indicate that the presence and length of the associated alkoxy chains significantly influence the type of mesophase (the state between liquid and solid) and the transition temperatures. afjbs.com

Table 1: Mesomorphic Properties of Propoxyethyl[4-(4-n-alkoxycinnamoyloxy) benzoates] Series afjbs.com

| n-alkoxy Substituent | Transition | Transition Temperature (°C) | Mesophase Observed |

| Methoxy | Melting | 128.0 | Monotropic Nematic |

| Ethoxy | Melting | 134.0 | Monotropic Nematic |

| Propyloxy | Melting | 120.0 | Monotropic Nematic |

| Butyloxy | Melting | 114.0 | Enantiotropic Nematic & Smectic A |

| Clearing | 122.0 | ||

| Pentyloxy | Melting | 105.0 | Enantiotropic Nematic & Smectic A |

| Clearing | 120.0 | ||

| Hexyloxy | Melting | 98.0 | Enantiotropic Smectic A |

| Clearing | 119.0 | ||

| Octyloxy | Melting | 96.0 | Enantiotropic Smectic A |

| Clearing | 118.0 | ||

| Decyloxy | Melting | 93.0 | Enantiotropic Smectic A |

| Clearing | 115.0 | ||

| Dodecyloxy | Melting | 91.0 | Enantiotropic Smectic A |

| Clearing | 112.0 | ||

| Hexadecyloxy | Melting | 89.0 | Enantiotropic Smectic A |

| Clearing | 106.0 |

Note: This interactive table summarizes the phase transition temperatures for the homologous series. "Monotropic" phases are observed only on cooling, while "enantiotropic" phases are observed on both heating and cooling cycles.

The synthesis of these materials involves the initial esterification of 4-hydroxybenzoic acid with 2-propoxyethanol (B165432) to form a Propoxyethyl 4-hydroxybenzoate (B8730719) intermediate. This is then condensed with various 4-n-alkoxycinnamoyl chlorides to build the final liquid crystal molecule. afjbs.com The ability to tune the thermal response of these polymers by altering the molecular structure demonstrates the critical role of the this compound moiety in designing new responsive systems. Further research into related structures has also pointed to applications in ferroelectric liquid crystals, where chiral centers are introduced to create materials that respond to electric fields. oup.com

Potential in Advanced Composite Materials

In the realm of advanced composite materials—which are combinations of a matrix (like a polymer) and a reinforcement (like fibers or particles)—this compound has potential primarily as a functional additive or matrix modifier. While not a structural component itself, its incorporation can enhance the processability and final properties of the composite.

The most probable application is as a specialized plasticizer. Plasticizers are added to polymers to increase their flexibility, reduce brittleness, and lower the glass transition temperature (Tg), making the material more durable and easier to work with. polymeradd.co.th In polymer composites, which can often be rigid, a plasticizer can improve impact resistance and prevent micro-cracking under stress. The molecular structure of this compound is well-suited for this role, offering good compatibility with a range of polymer resins. polymeradd.co.thgoogle.com Its use as a coalescing agent in latex polymer coatings demonstrates its ability to effectively integrate into a polymer matrix and promote the formation of a homogeneous material. google.com

When used as a plasticizer or modifier in a polymer composite, this compound could be expected to have several beneficial effects.

Table 2: Projected Effects of this compound as a Modifier in Polymer Composites

| Property | Projected Effect | Rationale |

| Processability | Improved | Lowers melt viscosity of the polymer matrix, allowing for easier molding, extrusion, and infusion around reinforcement fibers. |

| Flexibility | Increased | Intersperses between polymer chains, reducing intermolecular forces and allowing for greater chain mobility. polymeradd.co.th |

| Impact Strength | Enhanced | The plasticized matrix can better absorb and dissipate impact energy, reducing the likelihood of catastrophic failure. polymeradd.co.thncsu.edu |

| Matrix-Reinforcement Adhesion | Potentially Improved | Can act as a compatibilizer, improving the wetting of the reinforcement by the polymer matrix, leading to a stronger interface. |

| Thermal Stability | Maintained or Modified | Contributes to the thermal stability of the plasticized material. polymeradd.co.th The specific effect would depend on the base polymer. |

Furthermore, related benzoate esters have been used as external donors in Ziegler-Natta catalyst systems for producing polyolefins like polypropylene. justia.com In this role, the additive influences the polymerization process itself, affecting the polymer's tacticity (the stereochemical arrangement of its side chains) and porosity. By extension, this compound could potentially be used to tailor the synthesis of a composite's polymer matrix, thereby controlling its fundamental properties before it is even combined with reinforcement. This offers a pathway to engineering the composite's performance from the molecular level upwards.

Environmental Fate and Transformation Research of 2 Propoxyethyl Benzoate

Abiotic Transformation Processes

Abiotic transformation processes are chemical reactions that occur without the involvement of living organisms. For 2-Propoxyethyl benzoate (B1203000), the primary abiotic pathways of concern are hydrolysis and photolysis, which can lead to its degradation in aqueous and atmospheric environments.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like 2-Propoxyethyl benzoate, this reaction breaks the ester bond, yielding a carboxylic acid and an alcohol. The rate of hydrolysis is significantly influenced by pH and temperature.

Studies on analogous short-chain alkyl benzoates provide insight into the expected hydrolytic behavior. For instance, the alkaline hydrolysis of simple alkyl benzoates (methyl, ethyl, propyl, butyl) has been studied, showing that the rate of hydrolysis is influenced by the steric hindrance of the alkyl group vulcanchem.com. Generally, as the size of the alkyl group increases, the rate of alkaline hydrolysis tends to decrease. Data for ethyl benzoate indicates a hydrolysis half-life of approximately 1.7 years at a neutral pH of 7 and 25°C, highlighting its relative stability under typical environmental conditions.

Table 1: Hydrolysis Half-Life Data for Analogous Benzoate Esters This table presents data for compounds structurally related to this compound to illustrate expected hydrolytic behavior.

| Compound | Condition | Half-Life (t½) | Reference |

|---|---|---|---|

| Ethyl benzoate | pH 7, 25°C | 1.7 years | lookchem.com |

| Methyl benzoate | Alkaline (Rat Liver Microsomes, 37°C) | 14 min | vulcanchem.com |

| Propyl benzoate | 19 min |

Photolysis is the decomposition of molecules by light. For a chemical to undergo direct photolysis, it must absorb light in the solar spectrum (wavelengths > 290 nm). The benzoate moiety in this compound contains a chromophore—the aromatic ring conjugated with the carbonyl group—that absorbs ultraviolet (UV) radiation. The UV-Vis spectrum for benzoate esters shows an absorption maximum around 270 nm, which suggests a potential susceptibility to photodegradation vulcanchem.com. While this peak is below the terrestrial solar cutoff, the absorption tail can extend into the UVA region (315-400 nm).

Specific photolysis studies on this compound are lacking. However, research on methyl benzoate demonstrates that photoexcited aromatic esters can undergo photochemical reactions, such as hydrogen abstraction from other molecules or cycloaddition to olefins lookchem.com. Benzoate esters are also utilized as photosensitizers in chemical reactions, indicating their ability to absorb light energy and initiate photochemical processes nih.gov. This suggests that direct photolysis in sunlit surface waters could be a relevant transformation pathway for this compound, although its quantum yield and environmental half-life have not been determined. Indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, is also a possible degradation route in both aquatic and atmospheric systems.

Biotic Transformation and Biodegradation Studies

Biodegradation, the breakdown of organic matter by microorganisms, is often the most significant removal mechanism for organic compounds in the environment. The process relies on the metabolic capabilities of bacteria and fungi present in soil and water.